(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid
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Overview
Description
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid: is an organic compound with a complex structure that includes an amino group, a phenyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Carbon Backbone: The carbon backbone is constructed through a series of reactions, including alkylation and acylation.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound efficiently and with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid: has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid: can be compared with similar compounds such as:
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylbutanoic acid: Similar structure but with a different carbon backbone.
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylhexanoic acid: Similar structure but with an extended carbon backbone.
The uniqueness of This compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23NO4 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)13(14(18)19)12(17)10-9-11-7-5-4-6-8-11/h4-8,12-13H,9-10,17H2,1-3H3,(H,18,19)/t12?,13-/m0/s1 |
InChI Key |
CRWPOTLINLPFMT-ABLWVSNPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C(CCC1=CC=CC=C1)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CCC1=CC=CC=C1)N)C(=O)O |
Origin of Product |
United States |
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